Magnesium L-Threonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Increased Brain Magnesium and Cognitive Improvement

Studies in animals suggest MgT might enhance memory and learning by increasing magnesium levels in the brain. A rodent study by Slutsky et al. [] found that MgT supplementation for a month significantly improved memory and learning in both young and old rats, accompanied by higher brain magnesium concentration.

These findings prompted further research in humans. A 2016 study published in the journal PLOS ONE investigated the effects of MgT on cognitive function in healthy Chinese adults aged 50-70 []. The results showed that MgT supplementation significantly improved overall cognitive scores compared to placebo, suggesting potential benefits for age-related cognitive decline.

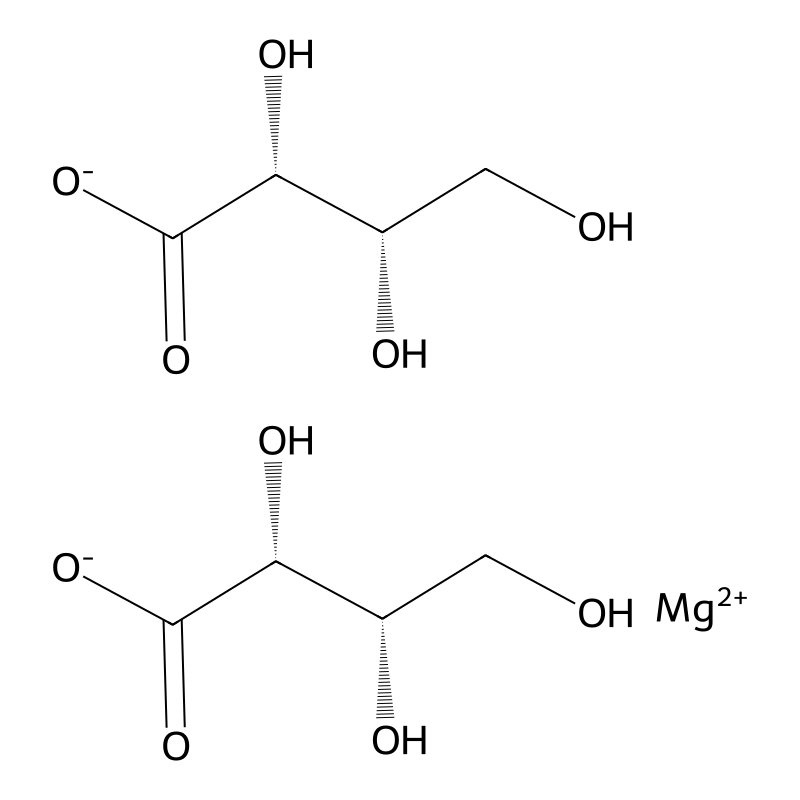

Magnesium L-Threonate is a compound formed from magnesium and L-threonic acid, a metabolite of vitamin C. It is recognized for its potential cognitive benefits and is often marketed as a dietary supplement aimed at enhancing brain health. The chemical formula for Magnesium L-Threonate is , indicating that it exists as a monohydrate. This compound is notable for its ability to cross the blood-brain barrier, which distinguishes it from other magnesium supplements.

Subsequently, the calcium L-threonate undergoes a substitution reaction with magnesium carbonate in the presence of oxalic acid, leading to the formation of Magnesium L-Threonate:

The resulting Magnesium L-Threonate can be purified through crystallization and filtration methods.

Magnesium L-Threonate has been shown to exhibit various biological activities, particularly concerning cognitive function. Studies indicate that it can enhance synaptic plasticity and improve learning and memory by increasing magnesium levels in the brain. The mechanism of action may involve the modulation of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic transmission and plasticity . Additionally, it plays a role in regulating neurotransmitter release and neuronal excitability.

Several methods exist for synthesizing Magnesium L-Threonate:

- Calcium Carbonate Method: As described earlier, this method involves the reaction of calcium carbonate with ascorbic acid followed by treatment with magnesium carbonate.

- Oxidation Method: Another approach utilizes vitamin C as a starting material, where it undergoes oxidation in an aqueous solution with magnesium oxide as an oxidant .

- Alcohol Extraction: A more refined method involves extracting Magnesium L-Threonate from concentrated solutions using alcohol, which helps in isolating the compound effectively .

Magnesium L-Threonate is primarily used as a dietary supplement aimed at improving cognitive functions such as memory and learning. It is also investigated for its potential benefits in treating conditions related to magnesium deficiency, including cardiovascular diseases and neurological disorders like Alzheimer’s disease . Furthermore, it is being explored for use in functional foods due to its favorable absorption characteristics.

Magnesium L-Threonate is unique among magnesium salts due to its specific formulation and cognitive-enhancing properties. Here are some similar compounds for comparison:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Magnesium Citrate | Commonly used for digestive health | Better known for laxative effects |

| Magnesium Glycinate | Highly bioavailable form of magnesium | Less focus on cognitive effects |

| Magnesium Oxide | Often used for supplementation | Lower bioavailability compared to others |

| Magnesium Aspartate | Used for energy production | Primarily focused on muscle function |

Magnesium L-Threonate stands out due to its ability to penetrate the blood-brain barrier effectively, making it particularly appealing for cognitive enhancement compared to other forms of magnesium.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C8H14MgO10 | [1] [3] |

| Molecular Weight | 294.495 g/mol | [1] [3] |

| CAS Number | 778571-57-6 | [1] [3] |

| IUPAC Name | magnesium(2+) ion bis((2R,3S)-2,3,4-trihydroxybutanoate) | [7] |

| UNII | 1Y26ZZ0OTM | [1] [3] |

| Stereochemistry | Absolute | [5] |

| Defined Stereocenters | 4 of 4 | [5] |

| Coordination Number of Mg2+ | 4 | [11] [26] |

The L-threonic acid component exhibits absolute stereochemistry with the (2R,3S) configuration, derived from the metabolic breakdown of vitamin C (L-ascorbic acid) [37] [38] [42]. This specific stereochemical arrangement imparts unique properties to the resulting magnesium complex, distinguishing it from other magnesium-organic acid combinations [42].

Coordination chemistry studies reveal that the magnesium ion adopts a tetrahedral coordination geometry, with the coordination number of four being established through spectroscopic and analytical evidence [11] [26]. The metal center coordinates primarily through the oxygen atoms of the carboxyl groups of the L-threonate ligands, while the carboxyl protons undergo dissociation during complex formation [26] [33].

Table 2: L-Threonic Acid Component Properties

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C4H8O5 | [37] [40] |

| Molecular Weight | 136.103 g/mol | [37] [40] |

| CAS Number | 7306-96-9 | [37] [40] |

| IUPAC Name | (2R,3S)-2,3,4-trihydroxybutanoic acid | [37] [40] |

| Configuration | (2R,3S) | [37] [40] |

| Metabolite of | Vitamin C (L-Ascorbic acid) | [38] [42] |

The stereochemical integrity of the compound is maintained throughout the coordination process, with all four stereocenters (two from each L-threonate unit) remaining defined and absolute [5]. This stereochemical stability contributes significantly to the compound's distinctive physicochemical properties and potential applications in various scientific domains [42].

Synthesis Methodologies

The synthesis of magnesium L-threonate encompasses multiple methodological approaches, each offering distinct advantages in terms of yield, purity, and scalability for industrial applications [9] [10] [11] [12]. The fundamental synthetic strategy involves the coordination of magnesium salts with L-threonic acid or its precursors under controlled reaction conditions.

Industrial Production Protocols

The primary industrial synthesis protocol employs vitamin C (ascorbic acid) as the starting material, utilizing oxidative transformation to generate L-threonic acid in situ, followed by complexation with magnesium sources [9] [13] [15]. This approach represents the most economically viable route for large-scale production, leveraging the readily available and cost-effective vitamin C feedstock [13] [15].

The established industrial protocol begins with the dissolution of ascorbic acid in deionized water at controlled temperatures ranging from 20 to 25 degrees Celsius [9] [10]. Heavy magnesium carbonate serves as the preferred magnesium source, added gradually to maintain optimal reaction conditions and prevent precipitation of unwanted byproducts [9] [13]. The oxidation process utilizes hydrogen peroxide as the primary oxidizing agent, typically employed at concentrations of 28 percent, with careful temperature control maintained between 18 and 25 degrees Celsius during the addition phase [9] [10].

Table 3: Synthesis Methods and Industrial Production Protocols

| Method | Starting Materials | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Vitamin C Oxidation with H2O2 | Vitamin C, H2O2, MgCO3 | 18-25 (reaction), 50-75 (heating) | Not specified | [9] |

| Vitamin C with Magnesium Peroxide | Vitamin C, Mg(OH)2, MgO2 | 35 (reaction), Room temperature | 59.5-65 | [12] |

| Calcium L-threonate Exchange | Calcium L-threonate, Oxalic acid, MgO | 80 | Not specified | [11] [33] |

| Direct Magnesium Carbonate Route | Vitamin C, MgCO3, H2O2 | 20-25 (initial), 50-55 (heating) | Not specified | [10] |

The reaction sequence involves a controlled incubation period at temperatures between 18 and 25 degrees Celsius for approximately 2.5 hours, followed by elevated temperature treatment at 50 to 55 degrees Celsius for one hour to complete the oxidation process [9]. Subsequent heating to 70-75 degrees Celsius for two hours facilitates the removal of residual hydrogen peroxide and promotes crystal formation [9].

An alternative industrial approach utilizes magnesium peroxide as both the magnesium source and oxidizing agent, offering advantages in terms of reaction simplicity and reduced byproduct formation [12]. This method achieves yields ranging from 59.5 to 65 percent under optimized conditions, with reaction temperatures maintained at 35 degrees Celsius and reaction times extending to six hours [12].

The calcium L-threonate exchange method represents a specialized synthesis route employed when high-purity L-threonic acid is readily available [11] [33]. This approach involves the double decomposition reaction of calcium L-threonate with oxalic acid to generate L-threonic acid solution, followed by neutralization with excess magnesium oxide at 80 degrees Celsius [11] [33]. The resulting magnesium L-threonate is recovered through alcohol extraction and crystallization processes [11] [33].

Patent Analysis of Synthesis Innovations

Patent literature reveals significant innovations in magnesium L-threonate synthesis methodologies, with multiple intellectual property filings documenting novel approaches and process improvements [9] [10] [17] [19] [20]. Chinese Patent CN104961636A describes a comprehensive synthesis method utilizing vitamin C as the primary raw material, with detailed specifications for reaction conditions and purification protocols [9].

The patent documentation CN106083567A presents an enhanced preparation method incorporating magnesium peroxide as a dual-function reagent, serving both as the magnesium source and the oxidizing agent for vitamin C conversion [17]. This innovation addresses previous limitations related to byproduct formation and reaction complexity, offering improved yields and simplified purification procedures [17].

Patent analysis reveals that ThreoTech holds substantial intellectual property rights related to magnesium L-threonate synthesis and applications, with active enforcement of patent protections against potential infringement [20]. The company's patent portfolio encompasses composition patents, use patents, and process patents, establishing comprehensive protection for various aspects of magnesium L-threonate technology [20].

Historical patent documentation includes United States Patent 6,548,687, which describes synthesis methodologies for related threonate compounds, providing foundational knowledge for subsequent magnesium L-threonate development [19]. This patent establishes protocols for threonate synthesis from calcium precursors and demonstrates the versatility of threonate chemistry in coordination compound formation [19].

The patent landscape indicates ongoing innovation in synthesis optimization, with recent filings focusing on improved yield enhancement, reduced environmental impact, and enhanced product purity [17] [20]. These developments reflect the growing commercial importance of magnesium L-threonate and the competitive nature of the synthesis technology sector [20].

Physicochemical Properties

Magnesium L-threonate exhibits distinctive physicochemical characteristics that define its behavior under various environmental conditions and establish its suitability for specific applications [23] [24] [27]. The compound presents as a white to off-white crystalline powder with excellent water solubility and well-defined stability parameters [23] [24].

Solubility and Stability Profiles

The solubility characteristics of magnesium L-threonate demonstrate exceptional water solubility, exceeding 33.3 grams per liter at 25 degrees Celsius, which classifies it as a highly soluble compound according to established pharmaceutical and chemical standards [24]. This high solubility results from the multiple hydroxyl groups present in the threonate ligands and the ionic nature of the magnesium-carboxylate coordination bonds [24] [27].

Aqueous solutions of magnesium L-threonate exhibit pH values ranging from 5.8 to 7.0 when prepared at one percent concentration, indicating near-neutral to slightly acidic characteristics [24] [27]. This pH range contributes to the compound's stability in aqueous media and its compatibility with various formulation requirements [24].

Table 4: Physicochemical Properties and Specifications

| Property | Specification/Value | Method | Reference |

|---|---|---|---|

| Physical Form | White powder | Visual | [23] [24] |

| Color | White to off-white | Visual | [23] |

| Solubility in Water | Water soluble (>33.3 g/L) | OECD TG 105 | [24] |

| pH (1% solution) | 5.8-7.0 | USP method | [24] [27] |

| Bulk Density | >0.4 g/mL | Graduated cylinder | [24] |

| Particle Size | 90% through US #20 mesh | Sieve analysis | [24] |

| Loss on Drying | ≤5.0% | 105°C, 4 hours | [24] |

| Assay | 98-102% | Calculation | [24] |

| Magnesium Content | 7.2-8.3% | ICP-OES | [24] |

| L-Threonate Content | 82-91% | HPLC | [24] |

Stability studies conducted under controlled conditions demonstrate that magnesium L-threonate maintains its physicochemical integrity for extended periods when stored under appropriate conditions [24]. Real-time stability assessments conducted at 25 degrees Celsius with relative humidity control for 36 months confirm the compound's long-term stability [24]. Accelerated stability studies performed over six months under elevated temperature and humidity conditions support the robustness of the compound under stress conditions [24].

The thermal stability profile reveals that magnesium L-threonate begins losing crystallization water at temperatures approaching 100 degrees Celsius, with complete dehydration occurring progressively as temperature increases [11] [33]. Thermogravimetric analysis indicates that the compound undergoes systematic decomposition at elevated temperatures, with intermediate formation of anhydrous magnesium L-threonate, followed by further decomposition to magnesium acetate and ultimately to magnesium oxide [11] [33].

Table 5: Thermal Stability and Decomposition Profile

| Temperature Range (°C) | Process | Products Formed | Mass Loss (%) | Reference |

|---|---|---|---|---|

| Room temperature to 100 | Dehydration | Anhydrous Mg(C4H7O5)2 | ~5-6 (water loss) | [11] [33] |

| 100-200 | Further dehydration | Intermediate compounds | Progressive | [11] [33] |

| 200-300 | Decomposition begins | Mg(CH3COO)2 | Significant | [11] [33] |

| >300 | Complete decomposition | MgO, CO2, H2O | Complete organic decomposition | [11] [33] |

Crystallographic and Spectroscopic Analysis

Infrared spectroscopic analysis of magnesium L-threonate reveals characteristic absorption patterns that confirm the coordination structure and functional group arrangements within the compound [26] [27]. The infrared spectrum displays distinct absorption bands corresponding to hydroxyl group stretching, carboxylate coordination, and metal-ligand interactions [26].

The hydroxyl stretching region, spanning from 3200 to 3600 wavenumbers, exhibits broad and intense absorption bands characteristic of hydrogen-bonded hydroxyl groups within the threonate ligands [26] [27]. These absorption patterns indicate extensive hydrogen bonding networks that contribute to the compound's crystalline stability and solubility characteristics [26].

Carboxylate coordination is evidenced by strong absorption bands in the 1550 to 1600 wavenumber region, corresponding to the asymmetric stretching vibrations of the coordinated carboxyl groups [26] [27]. The absence of free carboxylic acid absorption bands confirms complete coordination of the threonate ligands to the magnesium center [26].

Table 6: Infrared Spectroscopy Characteristic Absorption Peaks

| Frequency Range (cm⁻¹) | Assignment | Intensity | Notes | Reference |

|---|---|---|---|---|

| 3200-3600 | O-H stretching (hydroxyl groups) | Strong, broad | Hydrogen bonding evident | [26] [27] |

| 2800-3000 | C-H stretching | Medium | Aliphatic C-H bonds | [26] |

| 1550-1600 | C=O stretching (carboxylate) | Strong | Coordinated carboxyl groups | [26] [27] |

| 1400-1450 | C-H bending | Medium | Methylene and methyl groups | [26] |

| 1000-1200 | C-O stretching | Strong | Multiple C-O bonds | [26] |

| 800-900 | Mg-O coordination bonds | Medium | Metal-ligand coordination | [26] |

Metal-ligand coordination bonds appear in the lower frequency region between 800 and 900 wavenumbers, providing direct evidence for the magnesium-oxygen interactions that stabilize the coordination complex [26]. These absorption bands are absent in the spectrum of free L-threonic acid, confirming the formation of the magnesium coordination compound [26].

Carbon-hydrogen stretching vibrations in the 2800 to 3000 wavenumber region and carbon-oxygen stretching absorptions between 1000 and 1200 wavenumbers provide additional confirmation of the organic ligand structure within the complex [26]. The preservation of these characteristic frequencies indicates that the threonate ligand structure remains intact during coordination complex formation [26].

Crystallographic analysis reveals that magnesium L-threonate crystallizes in a well-defined crystal system with specific lattice parameters and space group symmetry [11] [33]. The compound typically exists as the monohydrate form, Mg(C4H7O5)2- H2O, under standard atmospheric conditions, with the water molecule playing a crucial role in crystal packing and stability [11] [33].

X-ray diffraction studies confirm the coordination geometry around the magnesium center, supporting the tetrahedral coordination arrangement proposed based on spectroscopic evidence [11] [26]. The crystalline structure exhibits ordered packing of the coordination complexes with well-defined intermolecular interactions that contribute to the compound's physical stability [11].

Elemental analysis results consistently confirm the theoretical composition of magnesium L-threonate, with magnesium content ranging from 7.2 to 8.3 percent and L-threonate content comprising 82 to 91 percent of the total compound mass [24]. High-performance liquid chromatography analysis provides accurate quantification of the L-threonate component, ensuring product quality and consistency in commercial preparations [24].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Wang J, Liu Y, Zhou LJ, Wu Y, Li F, Shen KF, Pang RP, Wei XH, Li YY, Liu XG. Magnesium L-threonate prevents and restores memory deficits associated with neuropathic pain by inhibition of TNF-α. Pain Physician. 2013 Sep-Oct;16(5):E563-75. PubMed PMID: 24077207.

3: Mickley GA, Hoxha N, Luchsinger JL, Rogers MM, Wiles NR. Chronic dietary magnesium-L-threonate speeds extinction and reduces spontaneous recovery of a conditioned taste aversion. Pharmacol Biochem Behav. 2013 May;106:16-26. doi: 10.1016/j.pbb.2013.02.019. Epub 2013 Mar 6. PubMed PMID: 23474371; PubMed Central PMCID: PMC3668337.